Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol is a synthetic organic compound that features a cyclopentane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Cyclopentane ring formation: The brominated pyrazole can be coupled with a cyclopentane derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation or other reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the de-brominated cyclopentanol derivative.
Substitution: The major products would be the substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a chlorine atom instead of bromine.
Rel-(1R,2R)-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a methyl group instead of bromine.
Rel-(1R,2R)-2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol may confer unique reactivity and biological activity compared to its analogs. Bromine is a relatively large and electronegative atom, which can influence the compound’s electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
(1R,2R)-2-(4-bromopyrazol-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2/t7-,8-/m1/s1 |
InChI Key |
ANYZYUZHYHEDJW-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=C(C=N2)Br |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(C=N2)Br |
Origin of Product |
United States |
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